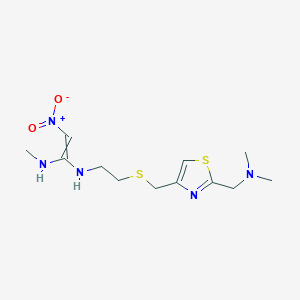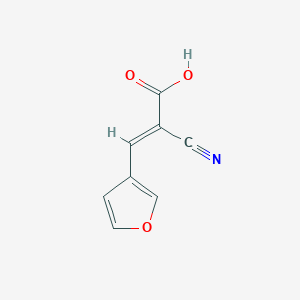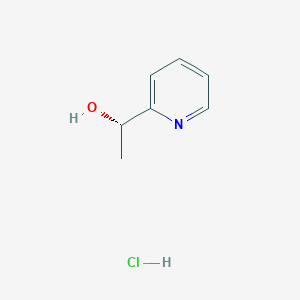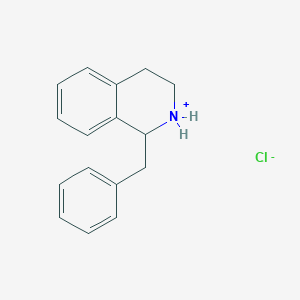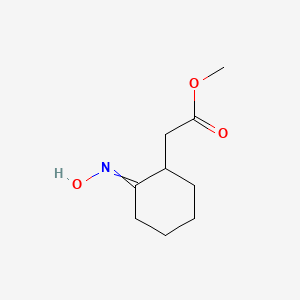![molecular formula C18H22N2O4 B7943299 tert-butyl N-{3-[methoxy(methyl)carbamoyl]naphthalen-2-yl}carbamate](/img/structure/B7943299.png)
tert-butyl N-{3-[methoxy(methyl)carbamoyl]naphthalen-2-yl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-{3-[methoxy(methyl)carbamoyl]naphthalen-2-yl}carbamate is an organic compound that features a tert-butyl carbamate group attached to a naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[methoxy(methyl)carbamoyl]naphthalen-2-yl}carbamate typically involves the reaction of tert-butyl carbamate with a naphthalene derivative under specific conditions. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed coupling reactions, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl N-{3-[methoxy(methyl)carbamoyl]naphthalen-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate group, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and bases (e.g., sodium hydride). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may produce simpler hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, tert-butyl N-{3-[methoxy(methyl)carbamoyl]naphthalen-2-yl}carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in organic synthesis .
Biology and Medicine
In biology and medicine, this compound may be explored for its potential as a pharmacophore in drug design. Its structural features can interact with biological targets, making it a candidate for the development of new therapeutic agents .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers .
Wirkmechanismus
The mechanism of action of tert-butyl N-{3-[methoxy(methyl)carbamoyl]naphthalen-2-yl}carbamate involves its interaction with specific molecular targets. The carbamate group can form hydrogen bonds with enzymes or receptors, modulating their activity. The naphthalene ring can engage in π-π interactions with aromatic residues in proteins, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other naphthalene derivatives with carbamate groups, such as tert-butyl N-{3-[methoxy(methyl)carbamoyl]pyridin-4-yl}carbamate . These compounds share structural similarities but may differ in their reactivity and applications.
Uniqueness
The uniqueness of tert-butyl N-{3-[methoxy(methyl)carbamoyl]naphthalen-2-yl}carbamate lies in its specific combination of functional groups and the naphthalene core. This structure provides a balance of stability and reactivity, making it versatile for various applications in research and industry .
Eigenschaften
IUPAC Name |
tert-butyl N-[3-[methoxy(methyl)carbamoyl]naphthalen-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-18(2,3)24-17(22)19-15-11-13-9-7-6-8-12(13)10-14(15)16(21)20(4)23-5/h6-11H,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYOUFUWMRERHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=CC=CC=C2C=C1C(=O)N(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R,3R)-2-[(3S,10R,13S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylheptane-2,3-diol](/img/structure/B7943224.png)

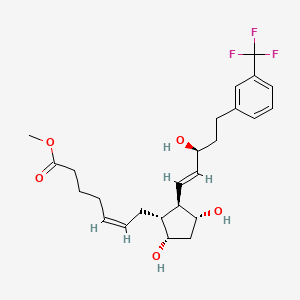

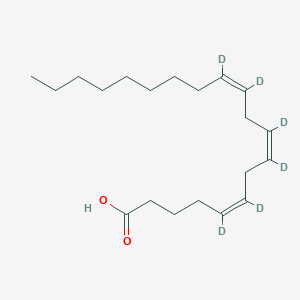
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B7943267.png)
![3-[3-(4-Methoxyphenyl)-1-oxo-2-propen-1-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B7943282.png)
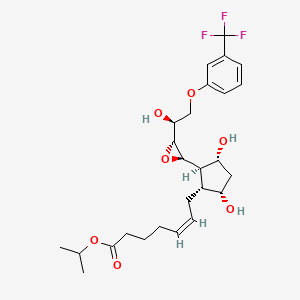
![Cyclo[(2S)-2-amino-8-oxodecanoyl-1-methoxy-L-tryptophyl-L-isoleucyl-(2R)-2-piperidinecarbonyl]](/img/structure/B7943286.png)
